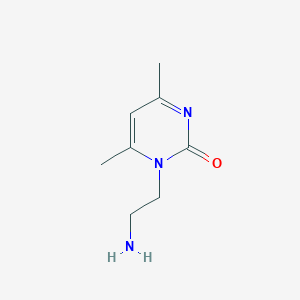

1-(2-aminoethyl)-4,6-dimethylpyrimidin-2(1H)-one

概要

説明

1-(2-aminoethyl)-4,6-dimethylpyrimidin-2(1H)-one is an organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-aminoethyl)-4,6-dimethylpyrimidin-2(1H)-one typically involves the reaction of 4,6-dimethyl-2-pyrimidinone with 2-aminoethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is stirred for several hours until the desired product is formed, which is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and reactors also enhances the scalability and efficiency of the production process.

化学反応の分析

Types of Reactions

1-(2-aminoethyl)-4,6-dimethylpyrimidin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in solvents like ethanol or tetrahydrofuran at low temperatures.

Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are carried out in the presence of a base like triethylamine or pyridine.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the specific reagents and conditions used.

科学的研究の応用

1-(2-aminoethyl)-4,6-dimethylpyrimidin-2(1H)-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of 1-(2-aminoethyl)-4,6-dimethylpyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

類似化合物との比較

Similar Compounds

- 1-(2-aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate

- 2-aminoethyl methacrylate hydrochloride

- 1-(2′-aminoethyl)-3,5-dinitro-1,2,4-triazole

Uniqueness

1-(2-aminoethyl)-4,6-dimethylpyrimidin-2(1H)-one stands out due to its unique combination of the pyrimidine ring with an aminoethyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

生物活性

1-(2-aminoethyl)-4,6-dimethylpyrimidin-2(1H)-one, often referred to as ADMP, is a pyrimidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that may facilitate interactions with various biological targets, suggesting possible applications in pharmacology and therapeutic development.

- Molecular Formula : C8H15N3O

- Molecular Weight : Approximately 155.23 g/mol

- Structure : The compound contains a pyrimidine ring with an aminoethyl substituent at one position and two methyl groups at positions 4 and 6.

Biological Activity Overview

Preliminary studies indicate that ADMP may exhibit antimicrobial and anticancer properties. Its structural similarities to other biologically active compounds suggest that it could interact with various biological systems, although specific data on its efficacy and mechanisms remain limited.

Antimicrobial Activity

Research indicates that compounds related to pyrimidinones often possess significant antimicrobial properties. While specific studies on ADMP are sparse, its structural characteristics imply potential effectiveness against bacterial pathogens. For example, similar pyrimidine derivatives have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria.

Anticancer Potential

ADMP's unique structure positions it as a candidate for anticancer research. Compounds with similar pyrimidine frameworks have been documented to inhibit cancer cell proliferation in various studies. For instance, pyrimidine derivatives have been evaluated for their effects on human cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations .

The exact mechanism of action for ADMP remains largely uncharacterized. However, compounds within the same chemical family often exert their biological effects through the inhibition of key enzymes or interference with cellular signaling pathways. This suggests that further research into ADMP could reveal specific targets and pathways involved in its biological activity.

Case Studies and Research Findings

Several studies highlight the biological potential of compounds structurally related to ADMP:

- Antimicrobial Studies :

-

Anticancer Evaluations :

- In vitro evaluations of related pyrimidine compounds against various cancer cell lines (e.g., MCF-7, HeLa) revealed IC50 values ranging from 0.65 µM to 2.41 µM, indicating substantial cytotoxic effects . These findings suggest a need for similar investigations on ADMP to determine its anticancer efficacy.

Data Table: Summary of Biological Activities

Q & A

Q. Basic: What are the optimal synthetic routes for 1-(2-aminoethyl)-4,6-dimethylpyrimidin-2(1H)-one, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of pyrimidinone derivatives typically involves cyclization reactions. For this compound, a two-step approach is recommended:

Cyclization : Start with precursors like cyanoacetate and urea under acidic conditions (e.g., concentrated HCl in DMF) to form the pyrimidine core. Adjust stoichiometry to favor 4,6-dimethyl substitution .

Functionalization : Introduce the 2-aminoethyl group via nucleophilic substitution or reductive amination. For example, react the pyrimidinone intermediate with 2-bromoethylamine in the presence of cesium carbonate to enhance nucleophilicity .

Optimization Tips :

- Monitor reaction progress using thin-layer chromatography (TLC) to avoid over-alkylation.

- Control temperature (60–80°C) to minimize side reactions like ring-opening.

- Purify via recrystallization using ethanol/water mixtures to isolate high-purity crystals .

Q. Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks based on substituent effects. The 4,6-dimethyl groups resonate as singlets (δ 2.2–2.5 ppm for CH3), while the 2-aminoethyl group shows splitting patterns (δ 3.4–3.8 ppm for CH2) .

- FTIR : Confirm carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and NH2 bending (amine) at ~1600 cm⁻¹ .

- HRMS : Use electrospray ionization (ESI) to verify molecular weight (e.g., [M+H]+ at m/z 182.12) .

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in polar solvents (e.g., methanol). Refinement with SHELXL or WinGX ensures accurate bond-length and angle determination .

Q. Advanced: How can researchers resolve discrepancies in crystallographic data analysis for this compound?

Methodological Answer:

Discrepancies often arise from anisotropic displacement parameters or twinning. Use the following workflow:

Data Collection : Ensure high-resolution data (≤ 0.8 Å) using a synchrotron source to reduce noise .

Refinement :

- Employ SHELXL for small-molecule refinement, applying restraints for disordered methyl or aminoethyl groups .

- Cross-validate hydrogen-bonding networks using ORTEP-3 visualization to detect geometric outliers .

Validation : Check the CIF file with PLATON to identify missed symmetry or overfitting. For twinned data, use the TWIN law in SHELXL and refine BASF parameters .

Q. Advanced: How to design experiments to assess the biological activity of this compound, considering its structural features?

Methodological Answer:

- Target Selection : Prioritize enzymes with pyrimidine-binding pockets (e.g., dihydrofolate reductase or kinases). The 4,6-dimethyl groups may enhance hydrophobic interactions, while the aminoethyl side chain could facilitate hydrogen bonding .

- Assay Design :

- Use fluorescence polarization assays to measure binding affinity (Kd).

- Test cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa or MCF-7) at concentrations 1–100 µM .

- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing methyl with halogens) to correlate structure with inhibitory potency .

Q. Advanced: How to address contradictions in thermodynamic stability data reported across studies?

Methodological Answer:

Contradictions often stem from varying experimental conditions. Mitigate this by:

Standardizing Methods : Use differential scanning calorimetry (DSC) with a uniform heating rate (10°C/min) to measure melting points. Compare results with computational predictions (e.g., Gaussian-based DFT for lattice energy) .

Solvent Effects : Re-evaluate stability in different solvents (e.g., DMSO vs. water) using UV-Vis spectroscopy to track degradation kinetics .

Collaborative Validation : Cross-check data with independent labs using identical batches of the compound .

Q. Advanced: What computational methods predict the reactivity and interaction mechanisms of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model electrophilic attack sites. The 2-aminoethyl group is prone to nucleophilic substitution, while the pyrimidinone ring may undergo electrophilic aromatic substitution .

- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with GROMACS) to predict binding modes. Focus on interactions between the aminoethyl group and active-site residues like Asp or Glu .

- Docking Studies : Use AutoDock Vina to screen against target libraries (e.g., PDB entries for kinases). Validate top hits with free-energy perturbation (FEP) calculations .

特性

IUPAC Name |

1-(2-aminoethyl)-4,6-dimethylpyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-6-5-7(2)11(4-3-9)8(12)10-6/h5H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKKEJGBRLXUHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1CCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363677 | |

| Record name | 1-(2-aminoethyl)-4,6-dimethylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889945-01-1 | |

| Record name | 1-(2-aminoethyl)-4,6-dimethylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。